molecular formula C9H16Cl2N2S B1474143 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 2031261-26-2

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B1474143
CAS No.: 2031261-26-2
M. Wt: 255.21 g/mol
InChI Key: SQNCFQLHAORRSM-UHFFFAOYSA-N
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Description

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The compound features a pyrrolidin-3-amine core, a privileged scaffold known for its versatility in molecular design, which is further functionalized with a thiophen-3-ylmethyl group . The dihydrochloride salt form typically enhances the compound's solubility in aqueous and physiological buffers, facilitating its use in various in vitro biological assays. While specific pharmacological data for this salt form is not fully established in public sources, the molecular structure suggests high potential as a building block for the synthesis of more complex molecules or as a precursor for pharmacological probes. The pyrrolidine ring offers conformational restriction, which can be exploited to improve affinity and selectivity for various biological targets, while the thiophene moiety can contribute to favorable pharmacokinetic properties. Researchers utilize this and related amine-containing compounds in the exploration of new therapeutic agents, particularly within central nervous system (CNS) disorders and other disease areas . This product is provided for research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c10-9-1-3-11(6-9)5-8-2-4-12-7-8;;/h2,4,7,9H,1,3,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNCFQLHAORRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CSC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, exploring various studies and findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a thiophene moiety, which may enhance its biological activity. The molecular formula is C9H14N2S2HClC_9H_{14}N_2S\cdot 2HCl, with a molecular weight of approximately 255.21 g/mol . The presence of both nitrogen and sulfur heteroatoms suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Antitumor Activity

Research indicates that compounds containing pyrrolidine rings often exhibit antitumor properties . For instance, derivatives similar to 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The thiophene component may also contribute to enhanced antioxidant activity , which is beneficial in cancer therapy.

Antimicrobial Properties

The compound has been linked to antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Studies involving related pyrrolidine derivatives have demonstrated significant antibacterial effects, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth. For example, similar compounds have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride in relation to other structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
2-(Thienyl)-N-methylpyrrolidineThienyl group, methyl substitutionAntimicrobialLacks dihydrochloride form
Pyrrolidinyl-thiazole derivativesThiazole ring, nitrogen heterocyclesAntitumorDifferent heterocycle
Thiophene-pyridine derivativesPyridine instead of pyrrolidineNeuroactiveDifferent nitrogen base

The presence of both a thiophene and a pyrrolidine in this compound distinguishes it from others, potentially offering unique pharmacological profiles .

Understanding the mechanisms through which 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride exerts its effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound may interact with specific biological targets involved in cell signaling pathways related to cancer proliferation and microbial resistance .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further. For example, one study reported that certain pyrrole-containing compounds exhibited significant antituberculosis activity with MIC values as low as 5 µM against Mycobacterium tuberculosis . These findings underscore the potential for developing new therapeutic agents based on the structural framework of 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to analogs with variations in the aryl/heteroaryl substituent, pyrrolidine modifications, and counterion effects. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride (Target Compound) C₁₀H₁₅N₂S·2HCl 279.2* Thiophen-3-ylmethyl Enhanced solubility (dihydrochloride), potential for π-π stacking with receptors
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride C₁₂H₁₆N₃O₂·2HCl 334.2 4-Nitrobenzyl Electron-withdrawing nitro group may reduce bioavailability due to increased polarity
1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride C₁₁H₁₅ClN₂·2HCl 293.6 2-Chlorophenylmethyl Chlorine substituent increases lipophilicity and potential CNS penetration
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.1 Pyridin-3-amine with pyrrolidinyl Basic pyridine nitrogen may improve solubility; limited steric hindrance
(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride C₁₀H₂₀N₂·2HCl 241.2 Cyclopentylmethyl Aliphatic substituent enhances membrane permeability but reduces aromatic interactions

*Calculated based on analogous structures.

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

Preparation of Pyrrolidin-3-amine Core

Based on analogous synthetic routes for aminopyrrolidines and aminopiperidines, the pyrrolidin-3-amine core can be prepared by:

  • Cyclization of amino acid derivatives: For example, 3-aminopiperidine derivatives have been synthesized by cyclization of methyl 2,5-diaminopentanoate dihydrochloride followed by reduction steps using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at controlled temperatures (25–35 °C).

  • Reduction of lactams: The corresponding lactam (e.g., pyrrolidin-3-one) can be reduced using LiAlH4 or borane reagents in solvents like THF, at temperatures between 55–65 °C, to yield the aminopyrrolidine.

  • Use of sodium methoxide and acetyl chloride: Esterification and cyclization steps involve sodium methoxide in methanol at low temperatures (-10 to 0 °C), followed by acetyl chloride treatment and heating (45–65 °C) to form intermediate lactams or amino esters.

Introduction of the Thiophen-3-ylmethyl Group

The thiophen-3-ylmethyl substituent is typically introduced via:

  • Nucleophilic substitution: The pyrrolidin-3-amine can be reacted with 3-(bromomethyl)thiophene or a similar halomethyl thiophene derivative in the presence of a base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). This reaction proceeds via nucleophilic attack of the amine on the electrophilic halomethyl group, forming the N-substituted product.

  • Reductive amination: Alternatively, a thiophen-3-carboxaldehyde can be condensed with pyrrolidin-3-amine under reductive amination conditions using reducing agents like sodium cyanoborohydride or borane complexes in solvents such as methanol or ethanol, yielding the N-(thiophen-3-ylmethyl) derivative.

Formation of the Dihydrochloride Salt

The free base of 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine is converted into the dihydrochloride salt by treatment with an excess of concentrated hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol) at temperatures ranging from 0 to 20 °C. The salt is then isolated by filtration and drying, which enhances the compound’s stability and crystallinity.

Typical Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Temperature Range Notes
Esterification & Cyclization Sodium methoxide, acetyl chloride Methanol -10 to 65 °C Formation of amino ester intermediates
Lactam Reduction Lithium aluminum hydride Tetrahydrofuran (THF) 25 to 65 °C Reduction to aminopyrrolidine core
Nucleophilic Substitution 3-(Bromomethyl)thiophene, base (NaH or K2CO3) DMF or THF Room temp to 60 °C Introduction of thiophen-3-ylmethyl group
Salt Formation Concentrated HCl Methanol or ethanol 0 to 20 °C Conversion to dihydrochloride salt

Research Findings and Optimization Insights

  • Equivalents of reagents: Use of approximately 1.5–2.0 equivalents of reducing agents like LiAlH4 ensures complete reduction of lactams.

  • Temperature control: Maintaining low temperatures during esterification and cyclization (-10 to 0 °C) improves selectivity and yield, while moderate heating (45–65 °C) facilitates cyclization.

  • Solvent choice: Methanol is preferred for esterification and salt formation steps due to its polarity and ability to dissolve hydrochloric acid; THF and DMF are favored for reductions and nucleophilic substitutions due to their aprotic nature and ability to stabilize reactive intermediates.

  • Isolation methods: Filtration is commonly used to isolate hydrochloride salts, ensuring purity and ease of handling.

  • Scalability: Patented processes demonstrate that these methods are scalable to kilogram quantities with consistent yield and purity, essential for industrial production.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Product
1 Esterification of 2,5-diaminopentanoic acid Sodium methoxide, acetyl chloride, methanol Methyl 2,5-diaminopentanoate dihydrochloride
2 Cyclization to lactam Sodium methoxide, methanol, low temperature Pyrrolidin-3-one hydrochloride
3 Reduction of lactam Lithium aluminum hydride, THF, 25–65 °C Pyrrolidin-3-amine (free base)
4 Nucleophilic substitution with thiophen-3-ylmethyl halide 3-(Bromomethyl)thiophene, base, DMF or THF 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine (free base)
5 Salt formation Concentrated HCl, methanol, 0–20 °C 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride

Q & A

Q. What are the optimal synthetic routes for 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride, and how can yield be maximized?

The synthesis typically involves multi-step reactions starting with pyrrolidine and thiophene derivatives. A common approach includes:

  • Step 1 : Alkylation of pyrrolidin-3-amine with a thiophene-containing electrophile (e.g., 3-thiophenemethanol) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the tertiary amine backbone .
  • Step 2 : Salt formation via HCl gas bubbling or treatment with concentrated hydrochloric acid in anhydrous ethanol to produce the dihydrochloride salt .
    To improve yield:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Optimize reaction time and stoichiometry (e.g., 1.2 equivalents of thiophene derivative to pyrrolidin-3-amine) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and pyrrolidine backbone (δ 2.5–3.5 ppm for methylene groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and isotopic pattern matching the dihydrochloride salt .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>95% required for pharmacological studies) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize acid residues with sodium bicarbonate and collect solid waste in sealed containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Variability in enantiomeric purity : Chiral HPLC (e.g., Chiralpak IA column) separates R/S enantiomers, which may exhibit divergent receptor binding affinities .
  • Assay conditions : Standardize cell-based assays (e.g., pH, temperature, and serum content) to ensure reproducibility. For example, dopamine receptor binding assays should use Tris-HCl buffer (pH 7.4) at 37°C .
  • Data normalization : Use internal controls (e.g., reference ligands like haloperidol for dopamine receptors) to minimize inter-experimental variability .

Q. What computational strategies are effective for predicting this compound’s receptor-binding mechanisms?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like serotonin (5-HT₃) or dopamine receptors. Focus on hydrogen bonding with the amine group and π-π stacking with the thiophene ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions (e.g., explicit water, 150 mM NaCl) .
  • QM/MM Calculations : Evaluate electronic interactions at binding sites (e.g., partial charge distribution on the pyrrolidine nitrogen) using Gaussian 16 .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Core Modifications : Substitute the thiophene ring with furan or pyridine analogs to assess electronic effects on receptor affinity .
  • Side Chain Variations : Introduce methyl or trifluoromethyl groups to the pyrrolidine nitrogen to study steric and lipophilic impacts on blood-brain barrier permeability .
  • Salt Forms : Compare dihydrochloride with other salts (e.g., sulfate, citrate) for solubility and bioavailability using shake-flask assays .

Q. What experimental designs are recommended for analyzing enantiomer-specific effects?

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate R and S enantiomers .
  • In Vivo Testing : Administer enantiomers separately in rodent models (e.g., forced swim test for antidepressant activity) to correlate stereochemistry with efficacy .
  • Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) and monitor conformational stability in physiological buffers .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data?

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C-tagged) in whole-body autoradiography to quantify brain penetration vs. peripheral retention .
  • Protein Binding : Equilibrium dialysis (plasma proteins) corrects for free vs. bound fractions in potency calculations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride

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